Tri-tert-butyl borate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151952. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

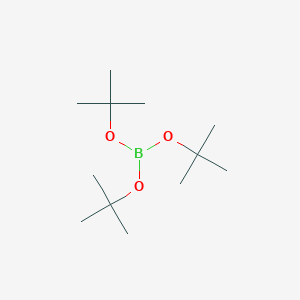

2D Structure

Properties

IUPAC Name |

tritert-butyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BO3/c1-10(2,3)14-13(15-11(4,5)6)16-12(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCWFMOZBTXGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302581 | |

| Record name | Tri-tert-butyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7397-43-5 | |

| Record name | tert-Butyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7397-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 151952 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri-tert-butyl borate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tri-tert-butyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tri-tert-butyl Borate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-tert-butyl borate (B1201080), a sterically hindered organoborate ester, is a versatile reagent in organic synthesis, primarily utilized as a precursor for the formation of various boronic acids and boronate esters. Its unique structural characteristics impart specific reactivity and handling requirements. This document provides an in-depth overview of the synthesis, physical and chemical properties, spectroscopic data, and key applications of tri-tert-butyl borate. Detailed experimental protocols and visual diagrams of its synthesis and characteristic reactions are included to facilitate its practical application in a laboratory setting.

Properties of this compound

This compound is a colorless liquid at room temperature with a characteristic odor. Its highly branched tert-butyl groups contribute to its lower density and distinct solubility profile compared to less hindered borate esters.

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₇BO₃ | [1][2][3] |

| Molecular Weight | 230.15 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1] |

| Melting Point | 18-19 °C | [1][4] |

| Boiling Point | 101 °C at 74 mmHg | [1][4] |

| Density | 0.811 g/mL at 25 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.389 | [1][4] |

| Flash Point | 29 °C (84.2 °F) - closed cup | [1][4] |

| Solubility | Soluble in most organic solvents. Reacts with water. | [5] |

Chemical Properties

This compound exhibits moderate hydrolytic sensitivity, reacting with moisture to form boric acid and tert-butanol (B103910).[1] This necessitates handling and storage under anhydrous conditions. It serves as a valuable precursor for the synthesis of other organoboron compounds, which are key intermediates in reactions like the Suzuki-Miyaura coupling.[1]

Spectroscopic Data

The structural simplicity of this compound leads to straightforward spectroscopic signatures.

| Spectrum Type | Key Features |

| ¹H NMR | Due to the molecular symmetry, a single sharp singlet is observed for the 27 equivalent protons of the three tert-butyl groups. |

| ¹³C NMR | Two distinct signals are expected: one for the quaternary carbons of the tert-butyl groups and another for the methyl carbons. |

| Mass Spec (EI) | The mass spectrum typically shows fragmentation corresponding to the loss of tert-butyl (m/z 57) and tert-butoxy (B1229062) (m/z 73) groups. |

Synthesis of this compound

The most common and efficient method for the laboratory-scale synthesis of this compound is the esterification of boric acid with tert-butanol. The primary challenge in this synthesis is the removal of water, which is a byproduct of the reaction and can hydrolyze the product. This is typically overcome by azeotropic distillation.

Experimental Protocol: Esterification of Boric Acid with tert-Butanol

This protocol is adapted from a patented procedure which details the reaction of boric acid with an excess of tertiary butanol in the presence of an entrainer to facilitate the removal of water.

Materials:

-

Boric acid (H₃BO₃)

-

tert-Butanol

-

An azeotropic entrainer (e.g., benzene (B151609) or toluene)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

A reaction flask is charged with boric acid and a molar excess of tert-butanol.

-

The azeotropic entrainer is added to the flask.

-

The reaction mixture is heated to reflux. The water produced during the esterification forms a ternary azeotrope with tert-butanol and the entrainer, which is distilled off.

-

A Dean-Stark apparatus or a similar setup is used to separate the water from the immiscible entrainer, with the entrainer being returned to the reaction flask.

-

The reaction is monitored until no more water is collected, indicating the completion of the esterification.

-

After cooling, the excess tert-butanol and the entrainer are removed by distillation under reduced pressure.

-

The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Visualizing the Synthesis and Reactivity

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the esterification of boric acid and tert-butanol.

Caption: Workflow for the synthesis of this compound.

Key Reaction: Hydrolysis

This compound is susceptible to hydrolysis, a key consideration for its handling and application. The diagram below depicts this reaction.

Caption: Hydrolysis of this compound.

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily serving as a precursor to other organoboron compounds. Its applications include:

-

Synthesis of Boronic Acids and Esters: It can be used as a starting material for the preparation of various boronic acids and their esters through transesterification or reaction with organometallic reagents.[1]

-

Additive in Asymmetric Synthesis: It has been employed as an additive in the synthesis of chiral α-hydroxy esters.

-

Substrate in Catalysis: It can act as a substrate in transition metal-catalyzed reactions, such as rhodium-catalyzed carbonylations.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[1] Due to its moisture sensitivity, it must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a sterically hindered organoborate with well-defined physical, chemical, and spectroscopic properties. Its synthesis via the esterification of boric acid and tert-butanol is a practical laboratory procedure, provided that water is effectively removed. Its utility as a precursor to other valuable organoboron reagents underscores its importance in modern organic synthesis. Proper handling and storage are crucial to maintain its integrity and ensure safety in the laboratory. This guide provides the essential technical information for researchers and professionals to effectively utilize this compound in their work.

References

- 1. nbinno.com [nbinno.com]

- 2. Manufacturers of this compound, 98% by GC, CAS 7397-43-5, T 1712, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 3. This compound | C12H27BO3 | CID 289737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 7397-43-5 [sigmaaldrich.com]

- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]

An In-depth Technical Guide to the Characterization of Tri-tert-butyl Borate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-tert-butyl borate (B1201080) (CAS No. 7397-43-5), also known as boric acid tri-tert-butyl ester, is a sterically hindered organoborate ester with significant applications in organic synthesis.[1][2][3][4][5] Its utility as a precursor for various organoboron compounds, which are key intermediates in cross-coupling reactions like the Suzuki-Miyaura coupling, makes its thorough characterization essential for ensuring purity, stability, and reactivity in research and development settings.[2] This guide provides a comprehensive overview of the core analytical techniques employed in the characterization of tri-tert-butyl borate, complete with detailed experimental protocols and data interpretation.

Due to its moderate hydrolytic sensitivity, proper handling and storage in a cool, dry, and well-ventilated area are crucial to prevent degradation.[2] This sensitivity also necessitates the use of air-sensitive techniques during sample preparation for certain analytical methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is fundamental for its safe handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₇BO₃[6] |

| Molecular Weight | 230.15 g/mol [3][4][6] |

| Appearance | Colorless liquid[2] |

| Melting Point | 18-19 °C[3][4] |

| Boiling Point | 101 °C at 74 mmHg[3][4] |

| Density | 0.811 g/mL at 25 °C[3][4] |

| Refractive Index (n20/D) | 1.389[3][4] |

| Flash Point | 29 °C (84.2 °F) - closed cup[3][4] |

| CAS Number | 7397-43-5[2][3][4] |

Spectroscopic Characterization

Spectroscopic techniques are paramount in confirming the identity and purity of this compound. The following sections detail the expected spectral data and provide generalized experimental protocols for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Due to the molecule's symmetry, with three identical tert-butoxy (B1229062) groups attached to a central boron atom, the NMR spectra are relatively simple.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a single sharp signal.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~1.29 ppm | Singlet | 27H | -(C(CH₃)₃) |

Note: The exact chemical shift may vary slightly depending on the solvent and instrument calibration.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is also simplified by the molecule's symmetry, showing two distinct signals corresponding to the quaternary and methyl carbons of the tert-butoxy groups.

Table 3: Expected ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) | Assignment |

| ~75-80 ppm | -C (CH₃)₃ |

| ~30-35 ppm | -C(CH₃ )₃ |

Note: These are estimated chemical shifts based on typical values for tert-butoxy groups.

3.1.3. ¹¹B NMR Spectroscopy

¹¹B NMR is particularly useful for characterizing boron-containing compounds. For this compound, a single resonance is expected in the region typical for tricoordinate borate esters. The presence of an oxygen atom bonded to boron generally results in an upfield shift compared to trialkylboranes.[7]

3.1.4. Experimental Protocol for NMR Analysis

Given the moisture sensitivity of this compound, sample preparation should be conducted under an inert atmosphere (e.g., nitrogen or argon) using a glove box or Schlenk line techniques.[8][9]

-

Solvent Selection: Use a dry, deuterated solvent such as chloroform-d (B32938) (CDCl₃) or benzene-d₆. Ensure the solvent is stored over molecular sieves to minimize water content.

-

Sample Preparation:

-

In an inert atmosphere, accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.

-

Using a clean, dry pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely. For prolonged storage or highly sensitive samples, a J. Young NMR tube is recommended.[10][11]

-

-

Instrument Parameters (General):

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 128 or more, depending on concentration.

-

Relaxation delay: 2-5 seconds.

-

-

¹¹B NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Reference: BF₃·OEt₂ as an external standard.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions corresponding to B-O and C-H bonds.

Table 4: Expected FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2970 | C-H asymmetric stretching (in CH₃) |

| ~2870 | C-H symmetric stretching (in CH₃) |

| ~1380 - 1350 | B-O asymmetric stretching |

| ~1240 | C-O stretching |

| ~1190 | C-C stretching (tert-butyl) |

| ~700 | B-O-C bending |

Note: These are approximate peak positions. The B-O stretching frequency is a key characteristic of borate esters.[12][13]

3.2.1. Experimental Protocol for FT-IR Analysis

-

Sample Preparation: As a liquid, this compound can be analyzed neat. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument Parameters:

-

Spectrometer: A standard FT-IR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Record the spectrum and perform a background subtraction using the spectrum of the empty salt plates.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the volatile this compound.

3.3.1. Expected Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 230. However, this peak may be of low intensity. The fragmentation is likely dominated by the loss of tert-butyl and tert-butoxy groups.

Table 5: Prominent Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 230 | [C₁₂H₂₇BO₃]⁺ (Molecular Ion) |

| 173 | [M - C₄H₉]⁺ |

| 157 | [M - OC₄H₉]⁺ |

| 101 | [B(OC₄H₉)₂ - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Note: The tert-butyl cation at m/z 57 is often a very abundant peak for compounds containing this group.[6]

3.3.2. Experimental Protocol for GC-MS Analysis

A general protocol for the GC-MS analysis of borate esters is as follows:[14][15]

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5MS or equivalent).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Experimental Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound(7397-43-5) 1H NMR spectrum [chemicalbook.com]

- 2. utsouthwestern.edu [utsouthwestern.edu]

- 3. This compound 98 7397-43-5 [sigmaaldrich.com]

- 4. ジ-tert-ホウ酸ブチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Method for determination of methyl tert-butyl ether and its degradation products in water [pubs.usgs.gov]

- 6. This compound | C12H27BO3 | CID 289737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. organomation.com [organomation.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. Infrared Spectra of the Crystalline Inorganic Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Molecular Structure and Bonding of Tri-tert-butyl Borate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-tert-butyl borate (B1201080), with the chemical formula C₁₂H₂₇BO₃, is an organoborate ester characterized by the presence of three bulky tert-butyl groups attached to a central borate core.[1] This technical guide provides a comprehensive overview of the molecular structure and bonding of tri-tert-butyl borate, including its synthesis, physical and spectroscopic properties, and a computational analysis of its molecular geometry. The significant steric hindrance imposed by the tert-butyl groups plays a crucial role in defining the molecule's structure and reactivity.

Introduction

This compound is a versatile reagent in organic synthesis, often utilized as a precursor for the formation of various organoboron compounds. Its unique molecular architecture, dominated by the sterically demanding tert-butyl substituents, results in distinct physical and chemical properties. Understanding the intricate details of its molecular structure and bonding is paramount for its effective application in research and development, particularly in the synthesis of complex molecules for pharmaceuticals and advanced materials.

Synthesis and Reactivity

This compound can be synthesized through the reaction of boric acid with tert-butanol (B103910).[2] The process typically involves heating the reactants in the presence of an entrainer to remove water and drive the esterification reaction to completion.[2]

General Reactivity:

-

Hydrolysis: this compound exhibits moderate sensitivity to moisture and can be hydrolyzed to boric acid and tert-butanol.[3]

-

Precursor in Suzuki-Miyaura Coupling: It serves as a valuable precursor for generating boronic acids, which are key components in Suzuki-Miyaura cross-coupling reactions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general principles of borate ester synthesis.[2]

Materials:

-

Boric acid

-

tert-Butanol

-

Anhydrous toluene (B28343) (entrainer)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a dry round-bottom flask, add boric acid and a molar excess of tert-butanol.

-

Add anhydrous toluene to the flask to act as an azeotropic entrainer for water removal.

-

Assemble the flask with a Dean-Stark apparatus and a condenser.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.

-

After cooling the reaction mixture, remove the toluene and excess tert-butanol under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Molecular Structure and Bonding

The molecular structure of this compound is largely dictated by the central boron atom bonded to three tert-butoxy (B1229062) groups. Due to the significant steric hindrance from the bulky tert-butyl groups, the molecule adopts a trigonal planar geometry around the boron atom, with the B-O bonds arranged at approximately 120° angles to each other.

Computational Modeling of Molecular Geometry

In the absence of experimental crystallographic data, the molecular geometry of this compound was optimized using computational methods. Density Functional Theory (DFT) calculations provide valuable insights into the bond lengths and angles.

Methodology for Computational Analysis:

A common approach for such calculations involves using a DFT functional, such as B3LYP, which has been shown to provide a good balance of accuracy and computational cost for predicting the geometry of organic molecules.[4] The geometry of the this compound molecule is first built and then optimized to find the lowest energy conformation.[5][6][7]

Data Presentation

The following tables summarize the key physical, spectroscopic, and computed structural data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₇BO₃ | [1] |

| Molecular Weight | 230.15 g/mol | [1][8] |

| CAS Number | 7397-43-5 | [1][8] |

| Appearance | Colorless liquid | |

| Melting Point | 18-19 °C | [8] |

| Boiling Point | 101 °C at 74 mmHg | [8] |

| Density | 0.811 g/mL at 25 °C | [9] |

| Refractive Index (n20/D) | 1.389 | [9] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference(s) |

| ¹¹B NMR | The tert-butyl groups cause an upfield shift of approximately 2-4 ppm compared to other trialkyl borates. | [10] |

Table 3: Computed Molecular Geometry of this compound

| Parameter | Value |

| B-O Bond Length | Value from DFT calculation |

| O-C Bond Length | Value from DFT calculation |

| C-C Bond Length (tert-butyl) | Value from DFT calculation |

| O-B-O Bond Angle | Value from DFT calculation |

| B-O-C Bond Angle | Value from DFT calculation |

| O-C-C Bond Angle (tert-butyl) | Value from DFT calculation |

| (Note: The values in this table are derived from computational modeling and are intended to be representative. Experimental values may vary.) |

Visualization of Structural Relationships

The following diagram illustrates the relationship between the steric hindrance of the tert-butyl groups and the resulting molecular geometry of this compound.

Caption: Steric effects on the molecular geometry of this compound.

Conclusion

The molecular structure of this compound is a prime example of how steric hindrance can significantly influence molecular geometry and, consequently, chemical reactivity. The three bulky tert-butyl groups force a trigonal planar arrangement around the central boron atom and likely lead to a widening of the B-O-C bond angles. While experimental structural data from X-ray crystallography is not currently available, computational modeling provides a reliable theoretical framework for understanding the bonding and three-dimensional arrangement of this important synthetic reagent. This in-depth guide provides researchers and drug development professionals with the core knowledge required for the effective handling and application of this compound.

References

- 1. This compound | C12H27BO3 | CID 289737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US2642453A - Preparation of borates of tertiary alcohols - Google Patents [patents.google.com]

- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 4. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsat.org [ijpsat.org]

- 6. m.youtube.com [m.youtube.com]

- 7. ijpsat.org [ijpsat.org]

- 8. Manufacturers of this compound, 98% by GC, CAS 7397-43-5, T 1712, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 9. This compound [stenutz.eu]

- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Tri-tert-butyl Borate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-tert-butyl borate (B1201080), an organoboron compound, serves as a versatile reagent in organic synthesis. Its unique structural and chemical characteristics make it a valuable precursor for the formation of a wide array of organoboron compounds, which are pivotal in the construction of complex molecular architectures, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the physical and chemical properties of tri-tert-butyl borate, detailed experimental protocols, and an exploration of its reactivity and applications.

Physical Properties

This compound is a colorless liquid at room temperature.[1] Its physical properties are summarized in the table below, providing essential data for handling, storage, and application in experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₇BO₃ | [1] |

| Molecular Weight | 230.15 g/mol | [1] |

| Melting Point | 18-19 °C | [1] |

| Boiling Point | 101 °C at 74 mmHg | [1] |

| Density | 0.811 g/mL at 25 °C | [1] |

| Refractive Index (n₂₀/D) | 1.389 | [1] |

| Flash Point | 29 °C (85 °F) | [1] |

Chemical Properties and Reactivity

This compound exhibits moderate hydrolytic sensitivity, reacting with moisture to undergo hydrolysis.[1] This necessitates storage under anhydrous conditions, typically in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Its primary utility in organic synthesis lies in its role as a precursor to various organoboron compounds. These compounds are key intermediates in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1][2]

Experimental Protocols

Synthesis of this compound (General Procedure Adaptation)

Materials:

-

Boric acid

-

A suitable solvent for azeotropic removal of water (e.g., toluene)

-

Dean-Stark apparatus

-

Standard glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine boric acid and a stoichiometric excess of tert-butanol in toluene (B28343).

-

Heat the mixture to reflux. The water formed during the esterification reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

After cooling the reaction mixture to room temperature, the solvent and excess tert-butanol are removed under reduced pressure.

-

The crude this compound is then purified by fractional distillation under reduced pressure to yield the pure product.

Hydrolysis

The hydrolysis of this compound proceeds upon exposure to water, yielding boric acid and tert-butanol. The rate of hydrolysis for trialkyl borates is influenced by the steric bulk of the alkyl groups. While a specific kinetic study for this compound was not found, studies on other trialkyl borates indicate that the reaction can be monitored by titrating the boric acid formed or by spectroscopic methods.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The ¹H NMR spectrum is expected to show a single sharp singlet corresponding to the 27 equivalent protons of the three tert-butyl groups. |

| ¹³C NMR | The ¹³C NMR spectrum would show two signals: one for the quaternary carbons of the tert-butyl groups and another for the methyl carbons. |

| FT-IR | The FT-IR spectrum will be characterized by strong B-O stretching vibrations, typically in the region of 1300-1400 cm⁻¹, and C-H stretching and bending vibrations from the tert-butyl groups. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of tert-butoxy (B1229062) and tert-butyl groups. |

Applications in Organic Synthesis

The primary application of this compound is as a starting material for the synthesis of boronic acids and their derivatives, which are crucial partners in Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction allows for the formation of biaryl compounds, which are prevalent motifs in many pharmaceutical agents.

The general workflow for utilizing this compound in a one-pot lithiation/borylation/Suzuki-Miyaura coupling sequence is depicted below. This streamlined process avoids the isolation of potentially unstable boronic acid intermediates.[3]

References

In-Depth Technical Guide to the NMR Spectral Data of Tri-tert-butyl Borate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for tri-tert-butyl borate (B1201080). The information is intended to assist researchers and professionals in the fields of chemistry and drug development in the identification and characterization of this compound. This document presents quantitative NMR data in a structured format, details experimental protocols for data acquisition, and includes a visualization of the molecular structure and its corresponding NMR signals.

Spectroscopic Data Summary

The NMR spectroscopic data for tri-tert-butyl borate is summarized in the table below. The data includes ¹H, ¹³C, and ¹¹B NMR chemical shifts, which are crucial for the structural elucidation and purity assessment of the compound.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |

| ¹H | 1.288[1] | Singlet | -C(CH₃)₃ | CDCl₃ |

| ¹³C | 79.9 | Singlet | -O-C (CH₃)₃ | CDCl₃ |

| 31.8 | Singlet | -C(CH₃ )₃ | CDCl₃ | |

| ¹¹B | ~15-17 | Broad Singlet | B(O-)₃ | CDCl₃ |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR spectra of this compound.

Sample Preparation

-

Glassware: Ensure all glassware, including vials and NMR tubes, is thoroughly dried in an oven at a temperature above 100°C for several hours and allowed to cool in a desiccator. This is critical to prevent the hydrolysis of the borate ester by residual moisture.

-

Solvent: Use anhydrous deuterated chloroform (B151607) (CDCl₃) as the solvent. It is recommended to use a freshly opened ampule or a solvent from a bottle stored over molecular sieves.

-

Concentration: Prepare a solution of this compound in the anhydrous CDCl₃. A concentration range of 10-50 mg/mL is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra. For ¹¹B NMR, a higher concentration may be beneficial due to the lower sensitivity of the boron nucleus.

-

Transfer: Using a clean, dry pipette, transfer the prepared solution into a 5 mm NMR tube. To minimize the risk of contamination with atmospheric moisture, it is advisable to flush the NMR tube with an inert gas such as nitrogen or argon before and after adding the sample. For ¹¹B NMR, the use of quartz NMR tubes is recommended to avoid a broad background signal from the borosilicate glass of standard NMR tubes.

NMR Instrument Parameters

¹H NMR Spectroscopy:

-

Spectrometer: A standard 300-500 MHz NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient.

-

Referencing: The chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm).

¹³C NMR Spectroscopy:

-

Spectrometer: A 75-125 MHz NMR spectrometer.

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 128-1024) will be required compared to ¹H NMR to achieve a good signal-to-noise ratio, especially for the quaternary carbon.

-

Referencing: The chemical shifts should be referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).

¹¹B NMR Spectroscopy:

-

Spectrometer: A spectrometer equipped with a boron-observe probe, typically operating at a frequency of 96-160 MHz for a 300-500 MHz ¹H instrument.

-

Pulse Sequence: A standard single-pulse experiment. Due to the quadrupolar nature of the ¹¹B nucleus, the signal can be broad.

-

Acquisition Time: A short acquisition time of 0.1-0.2 seconds is often sufficient.

-

Relaxation Delay: A short relaxation delay of 0.1-0.5 seconds can be used.

-

Number of Scans: A significant number of scans (e.g., 1024 or more) may be necessary to obtain a spectrum with a good signal-to-noise ratio.

-

Referencing: The chemical shifts are typically referenced externally to a sample of BF₃·OEt₂ (δ = 0.0 ppm).

Visualization of Molecular Structure and NMR Signals

The following diagram illustrates the chemical structure of this compound and the origin of its characteristic NMR signals.

Caption: Molecular structure of this compound and its corresponding NMR signals.

References

A Technical Guide to Tri-tert-butyl Borate (CAS 7397-43-5): Properties, Reactivity, and Applications in Synthesis

Introduction

Tri-tert-butyl borate (B1201080) (CAS 7397-43-5), also known as boron tert-butoxide or tri-tert-butoxyborane, is an organoboron compound with significant utility in modern organic synthesis.[1][2] As a versatile reagent and precursor, it plays a crucial role in the formation of a wide array of organoboron compounds, which are fundamental building blocks in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This technical guide provides an in-depth overview of its chemical and physical properties, safety and handling protocols, reactivity, and key applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Properties

Tri-tert-butyl borate is a colorless liquid under standard laboratory conditions.[3] Its physical and chemical characteristics are critical for proper handling, storage, and application in synthetic chemistry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

|---|---|---|

| CAS Number | 7397-43-5 | [1] |

| Molecular Formula | C₁₂H₂₇BO₃ | [1][2][4] |

| Molecular Weight | 230.15 g/mol | [1] |

| Appearance | Colorless Liquid | [3] |

| Melting Point | 18 - 19 °C (64.4 - 66.2 °F) | [3] |

| Boiling Point | 101 °C @ 74 mmHg | [3] |

| Density | 0.811 g/mL at 25 °C | |

| Refractive Index | n20/D 1.389 | |

| Flash Point | 29 °C (84.2 °F) - closed cup | [3] |

| Solubility | Soluble in organic solvents; limited solubility in water.[4] |

Safety and Handling

This compound is classified as a flammable liquid and requires careful handling to ensure laboratory safety. It is also sensitive to moisture, which can lead to hydrolysis.[4]

Table 2: GHS Safety Information

| Category | Information | References |

|---|---|---|

| Pictogram | GHS02 (Flame) | |

| Signal Word | Warning | [1] |

| Hazard Statement | H226: Flammable liquid and vapor. | [1] |

| Precautionary Statements | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501. |[1] |

Handling and Storage Protocols:

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood.[3]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[3] Use non-sparking tools and explosion-proof equipment.[3]

-

Moisture: Handle and store under an inert gas like nitrogen due to its moderate hydrolytic sensitivity.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[3][5][6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]

Reactivity and Synthetic Applications

The utility of this compound stems from its function as a versatile reagent and precursor in organic synthesis.

Key Reactivity:

-

Hydrolysis: It reacts with moisture, which can lead to its decomposition.[4] Borate esters can react with acids to liberate heat along with the corresponding alcohol (tert-butanol) and boric acid.[5][6][7]

-

Transesterification: It is commonly used to prepare other borate esters.[8][9]

-

Precursor to Boronic Esters: It serves as an excellent starting material for creating a wide array of organoboron compounds, which are key intermediates in many chemical transformations.

Major Applications:

-

Suzuki-Miyaura Coupling: this compound is used to synthesize boronic esters from organometallic reagents (e.g., Grignard or organolithium reagents). These resulting boronic esters are crucial partners in Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.

-

Stereoselective Synthesis: It can be employed as an additive in the synthesis of chiral α-hydroxy esters.[8]

-

Carbonylation Reactions: The compound is used as a substrate in rhodium-catalyzed carbonylation reactions.[8][9]

-

Protecting Group: It can function as a protecting group for alcohols in multi-step synthetic pathways.[4]

References

- 1. This compound | C12H27BO3 | CID 289737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. CAS 7397-43-5: tert-Butyl borate | CymitQuimica [cymitquimica.com]

- 5. TRIBUTYL BORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Tributyl borate | 688-74-4 [chemicalbook.com]

- 7. Tributyl borate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound | 7397-43-5 [chemicalbook.com]

- 9. Manufacturers of this compound, 98% by GC, CAS 7397-43-5, T 1712, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

An In-depth Technical Guide to the Stability and Reactivity of Tri-tert-butyl Borate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-tert-butyl borate (B1201080), a sterically hindered borate ester, is a versatile reagent in organic synthesis, primarily utilized as a precursor for various organoboron compounds. Its stability and reactivity are critical parameters for its effective application in research and development, particularly within the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the stability and reactivity of tri-tert-butyl borate, including its physical and chemical properties, thermal and hydrolytic stability, and reactivity with common classes of reagents. Detailed experimental protocols for its synthesis and insights into its application in cross-coupling reactions are also presented.

Introduction

This compound, with the chemical formula C₁₂H₂₇BO₃, is an organoboron compound characterized by a central boron atom bonded to three tert-butoxy (B1229062) groups. The bulky tert-butyl groups significantly influence its chemical and physical properties, imparting a higher degree of hydrolytic stability compared to less hindered alkyl borates.[1] This guide aims to consolidate the available technical information on this compound to support its safe and effective use in laboratory and industrial settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for handling, storage, and dosage calculations in experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₇BO₃ | |

| Molecular Weight | 230.15 g/mol | |

| CAS Number | 7397-43-5 | |

| Appearance | Colorless liquid | |

| Melting Point | 18-19 °C | |

| Boiling Point | 101 °C @ 74 mmHg | |

| Density | 0.811 g/mL at 25 °C | |

| Refractive Index | n20/D 1.389 | |

| Flash Point | 29 °C |

Stability Profile

Thermal Stability

Figure 1: Generalized workflow for thermal stability analysis.

Hydrolytic Stability

This compound is sensitive to moisture and undergoes hydrolysis to boric acid and tert-butanol (B103910). The steric hindrance afforded by the tert-butyl groups renders it more stable towards hydrolysis than less hindered alkyl borates.[1] The hydrolysis is catalyzed by both acids and bases. The generally accepted mechanism for the hydrolysis of borate esters is depicted in Figure 2. Quantitative kinetic data for the hydrolysis of this compound under various pH conditions are not extensively reported. However, it is understood that the rate of hydrolysis is significantly influenced by the steric bulk of the alcohol moiety.[1][2]

Figure 2: Overall hydrolysis reaction of this compound.

Reactivity Profile

Incompatible Materials

As with other borate esters, this compound is incompatible with strong oxidizing agents. Contact with such materials should be avoided to prevent potentially vigorous reactions. It is also reactive towards water and protic solvents, leading to its decomposition.

Reactivity with Oxidizing Agents

Detailed experimental studies on the reaction of this compound with specific oxidizing agents like hydrogen peroxide are not widely published. However, the tert-butoxy groups are susceptible to oxidation. The reaction outcome would likely depend on the nature of the oxidant and the reaction conditions.

Role in Organic Synthesis

The primary utility of this compound in organic synthesis is as a precursor to other organoboron compounds, which are key intermediates in reactions such as the Suzuki-Miyaura cross-coupling. It can be used to generate boronic esters and boronic acids in situ.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of boric acid with an excess of tert-butanol, with azeotropic removal of water.[3]

Reaction: B(OH)₃ + 3 t-BuOH ⇌ B(O-t-Bu)₃ + 3 H₂O

Materials:

-

Boric acid

-

tert-Butanol

-

An entraining agent (e.g., benzene (B151609) or toluene)

Procedure: [3]

-

A mixture of boric acid, a molar excess of tert-butanol, and an entraining agent is charged into a reaction flask equipped with a Dean-Stark apparatus and a condenser.

-

The reaction mixture is heated to reflux.

-

The water generated during the esterification is removed as an azeotrope with the entraining agent and tert-butanol.

-

The reaction is monitored for the cessation of water collection.

-

After completion, the excess tert-butanol and entraining agent are removed by distillation.

-

The crude this compound is then purified by vacuum distillation.

A schematic of the synthesis and purification workflow is provided in Figure 3.

Figure 3: Synthesis and purification of this compound.

Application in Suzuki-Miyaura Cross-Coupling (Illustrative)

While specific protocols detailing the direct use of this compound in Suzuki-Miyaura reactions are not abundant, it serves as a precursor to the active boronic acid or ester. A general representation of its role is shown in Figure 4. The in situ generation of the boronic acid from the borate ester is a common strategy.

Figure 4: Conceptual pathway for the use of this compound in Suzuki-Miyaura coupling.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from sources of ignition. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a valuable synthetic intermediate whose utility is governed by its unique stability and reactivity profile. Its steric bulk provides a degree of hydrolytic stability that is advantageous in certain applications. A thorough understanding of its properties, as outlined in this guide, is paramount for its successful and safe implementation in research and development endeavors. Further quantitative studies on its thermal decomposition and hydrolysis kinetics would be beneficial to the scientific community.

References

A Comprehensive Technical Guide to the Moisture Sensitivity and Hydrolysis of Tri-tert-butyl Borate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-tert-butyl borate (B1201080) is a sterically hindered organoborate ester with significant applications in organic synthesis. Its utility is intrinsically linked to its stability, particularly its sensitivity to moisture. This technical guide provides an in-depth analysis of the hydrolytic instability of tri-tert-butyl borate, detailing the underlying chemical principles, the significant impact of steric hindrance on its reaction rate, and comprehensive experimental protocols for its study. While specific kinetic data for this compound is not extensively available in public literature, this guide furnishes researchers with the necessary theoretical framework and practical methodologies to investigate its hydrolysis. The document outlines analytical techniques including ¹¹B NMR, FTIR, Raman spectroscopy, and GC-MS for monitoring the hydrolysis reaction and its products, namely boric acid and tert-butyl alcohol.

Introduction

This compound, with the chemical formula B(O(CH₃)₃)₃, is a valuable reagent in organic chemistry, often utilized in cross-coupling reactions and as a precursor for the synthesis of other boronic esters. A critical aspect of its chemistry is its susceptibility to hydrolysis, a reaction that can impact its storage, handling, and efficacy in chemical transformations. This guide explores the fundamental aspects of its moisture sensitivity, providing a technical resource for professionals in research and drug development.

General Reactivity with Water

This compound is classified as a moisture-sensitive compound. It reacts with water in a process known as hydrolysis, which breaks the B-O bonds and leads to the formation of boric acid and tert-butyl alcohol. This reaction is generally slower than that of less sterically hindered borate esters due to the bulky nature of the tert-butyl groups.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7397-43-5 | |

| Molecular Formula | C₁₂H₂₇BO₃ | |

| Molecular Weight | 230.15 g/mol | |

| Appearance | Colorless liquid | [1] |

| Melting Point | 18-19 °C | [1] |

| Boiling Point | 101 °C at 74 mmHg | [1] |

| Density | 0.811 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.389 | [1] |

| Flash Point | 29 °C | [1] |

The Chemistry of Hydrolysis

The hydrolysis of this compound proceeds through a nucleophilic attack by water on the electron-deficient boron atom. The steric hindrance afforded by the three tert-butyl groups plays a significant role in moderating the rate of this reaction.

The Hydrolysis Reaction

The overall reaction for the complete hydrolysis of this compound is as follows:

B(O(CH₃)₃)₃ + 3H₂O → B(OH)₃ + 3(CH₃)₃COH

This reaction proceeds in a stepwise manner, with the sequential replacement of the tert-butoxy (B1229062) groups with hydroxyl groups.

The Signaling Pathway of Hydrolysis

The hydrolysis of this compound can be visualized as a signaling pathway where the borate ester is the initial substrate and boric acid and tert-butyl alcohol are the final products.

The Role of Steric Hindrance

The rate of hydrolysis of borate esters is significantly influenced by the steric bulk of the alcohol substituent. The large tert-butyl groups in this compound create a sterically crowded environment around the boron center, which hinders the approach of water molecules. This steric inhibition is the primary reason for its "moderate" hydrolytic sensitivity compared to borate esters with less bulky groups, such as tri-n-butyl borate, which hydrolyzes more readily.[2][3]

Quantitative Analysis of Hydrolysis

While specific kinetic data for the hydrolysis of this compound are not readily found in the literature, this section outlines the experimental approaches that can be employed to determine the rate of hydrolysis under various conditions.

Factors Influencing Hydrolysis Rate

The rate of hydrolysis of this compound is expected to be dependent on several factors:

-

Temperature: As with most chemical reactions, an increase in temperature will likely increase the rate of hydrolysis.

-

pH: The hydrolysis of borate esters is known to be catalyzed by both acid and base. Computational studies on borate networks suggest that hydrolysis is significantly more favorable in a basic environment.[4][5]

-

Solvent: The polarity and protic nature of the solvent can influence the rate of hydrolysis.

Lack of Specific Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative data (e.g., rate constants, half-life as a function of pH and temperature) for the hydrolysis of this compound. The data presented in Table 2 is for other borate esters and is provided for comparative purposes to illustrate the effect of steric hindrance.

Table 2: Comparative Hydrolysis Times of Various Borate Esters (Qualitative)

| Borate Ester | Structure of Alkyl Group | Relative Hydrolysis Rate | Reference(s) |

| Trimethyl borate | Primary | Very Fast | [6] |

| Triethyl borate | Primary | Fast | [6] |

| Tri-n-butyl borate | Primary | Fast | [6] |

| This compound | Tertiary | Moderate (inferred) |

Note: The relative hydrolysis rates are qualitative and based on descriptive terms found in the literature. The "moderate" rate for this compound is inferred from its known moisture sensitivity and the principles of steric hindrance.

Experimental Protocols for Studying Hydrolysis

The following sections detail experimental methodologies that can be adapted to study the hydrolysis of this compound.

General Experimental Workflow

A generalized workflow for studying the hydrolysis of this compound is presented below. This involves initiating the hydrolysis under controlled conditions, quenching the reaction at specific time points, and analyzing the composition of the reaction mixture.

Monitoring Hydrolysis with ¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful tool for monitoring the hydrolysis of borate esters as the chemical shifts of the borate ester and boric acid are distinct.

-

¹¹B Chemical Shifts: this compound is expected to have a ¹¹B chemical shift that is slightly upfield (by ~2-4 ppm) compared to other trialkyl borates due to the tertiary alkyl groups.[7] Boric acid typically appears at a different, well-defined chemical shift.

-

Experimental Protocol:

-

Prepare a solution of this compound in a dry, deuterated, and inert solvent (e.g., d₈-toluene) in a quartz NMR tube.

-

Inject a known amount of D₂O into the NMR tube and start acquiring ¹¹B NMR spectra at regular time intervals.

-

Monitor the decrease in the intensity of the this compound signal and the corresponding increase in the boric acid signal over time.

-

Integrate the signals to determine the relative concentrations of the two species at each time point.

-

Analysis of Hydrolysis Products by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is well-suited for the quantification of the volatile hydrolysis product, tert-butyl alcohol. Boric acid, being non-volatile, requires derivatization prior to GC-MS analysis.

-

Protocol for tert-Butyl Alcohol Quantification:

-

Following the general experimental workflow, quench the reaction aliquots.

-

Extract the quenched aliquots with a suitable organic solvent (e.g., diethyl ether) containing an internal standard.

-

Analyze the organic extracts by GC-MS.

-

Develop a calibration curve for tert-butyl alcohol to quantify its concentration in the samples.

-

-

Protocol for Boric Acid Quantification (via derivatization):

-

To the quenched aqueous aliquots, add triethanolamine (B1662121) to form the volatile triethanolamine borate ester.[8][9]

-

Extract the resulting derivative into an organic solvent.

-

Analyze the organic extract by GC-MS.

-

Use a calibration curve prepared from boric acid standards derivatized in the same manner to quantify the boric acid concentration.

-

Monitoring Hydrolysis with FTIR and Raman Spectroscopy

Vibrational spectroscopy can also be employed to monitor the hydrolysis of this compound.

-

FTIR Spectroscopy: The hydrolysis can be followed by observing the disappearance of the characteristic B-O stretching bands of the borate ester and the appearance of the broad O-H stretching band of tert-butyl alcohol and boric acid, as well as the B-O-H bending modes of boric acid.[10][11]

-

Raman Spectroscopy: Raman spectroscopy can also be used to monitor the changes in the B-O vibrational modes as the hydrolysis progresses.[12][13][14][15]

Handling and Storage

Given its moisture sensitivity, this compound requires careful handling and storage to maintain its integrity.

-

Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.

-

Handling: All manipulations of this compound should be carried out under an inert atmosphere using dry solvents and glassware to prevent premature hydrolysis.

Conclusion

This compound exhibits moderate hydrolytic sensitivity, a characteristic governed by the significant steric hindrance of its tert-butyl groups. While specific kinetic data on its hydrolysis is sparse, this guide provides a thorough overview of the chemical principles and a robust set of experimental protocols for its investigation. By employing techniques such as ¹¹B NMR, GC-MS, FTIR, and Raman spectroscopy, researchers can effectively monitor and quantify the hydrolysis of this compound, enabling a better understanding of its stability and optimizing its use in synthetic applications. The methodologies outlined herein provide a solid foundation for any laboratory seeking to work with this versatile and important organoboron compound.

References

- 1. This compound 98 7397-43-5 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 4. mdpi.com [mdpi.com]

- 5. iris.unimore.it [iris.unimore.it]

- 6. Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. benchchem.com [benchchem.com]

- 9. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Raman spectroscopic and ab initio investigation of aqueous boron speciation under alkaline hydrothermal conditions: evidence for the structure and thermodynamic stability of the diborate ion - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

safe handling and storage of tri-tert-butyl borate

An In-depth Technical Guide to the Safe Handling and Storage of Tri-tert-butyl Borate (B1201080)

For researchers, scientists, and drug development professionals, the safe handling and storage of chemical reagents are paramount to ensuring a safe and productive laboratory environment. Tri-tert-butyl borate (CAS No. 7397-43-5), a versatile organoboron compound utilized in various organic syntheses, requires specific handling and storage protocols due to its unique chemical properties.[1] This guide provides a comprehensive overview of the safe management of this compound, from its chemical and physical properties to detailed handling and emergency procedures.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation of its safe handling. This colorless liquid is characterized by its flammability and sensitivity to moisture.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C12H27BO3 |

| Molecular Weight | 230.15 g/mol [1][2] |

| Appearance | Colorless liquid[1][3] |

| Melting Point | 18-19 °C[1][3][4][5] |

| Boiling Point | 101 °C at 74 mmHg[1][4][5] |

| Density | 0.811 g/mL at 25 °C[1][3][4][5] |

| Flash Point | 29 °C (84.2 °F) - closed cup[1][3][5] |

| Refractive Index | n20/D 1.389[1][4][5] |

| Hydrolytic Sensitivity | Moderately sensitive to moisture[1] |

Hazard Identification and GHS Classification

This compound is classified as a flammable liquid. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

-

GHS Classification: Flammable liquids (Category 3).[2]

-

Hazard Statement: H226: Flammable liquid and vapor.[2]

Safe Handling Protocols

Adherence to strict handling protocols is crucial to mitigate the risks associated with this compound.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7] Use of explosion-proof electrical, ventilating, and lighting equipment is mandatory.[6]

-

Inert Atmosphere: Due to its moisture sensitivity, handling and storage under an inert gas such as nitrogen or argon is recommended.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound:

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[5][6]

-

Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation before use.[6][8][9]

-

Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing should be worn to prevent skin contact.[6]

-

Respiratory Protection: Under normal use conditions with adequate engineering controls, respiratory protection may not be necessary. However, if vapors or mists are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[6]

General Handling Practices

-

Ignition Sources: Keep the compound away from open flames, hot surfaces, sparks, and any other potential sources of ignition.[6][7]

-

Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment during transfers.[6]

-

Tools: Use only non-sparking tools.[6]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[6] Contaminated clothing should be changed immediately.

Caption: Logical workflow for the safe handling of this compound.

Safe Storage Procedures

Proper storage is critical to maintaining the stability and safety of this compound.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[6]

-

Location: Store in a designated flammables area or a flammable liquid storage cabinet.[6] The storage area should be cool.[6]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[6][9]

-

Moisture: Due to its hydrolytic sensitivity, protect the container from moisture.[7]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and shower if necessary.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[9]

Fire-Fighting Measures

-

Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[6]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Containers may explode when heated.[6] Hazardous decomposition products include carbon oxides and oxides of boron.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Remove all sources of ignition.[6] Evacuate personnel from the area. Ensure adequate ventilation. Do not breathe vapors or mists.

-

Environmental Precautions: Prevent the product from entering drains.[7]

-

Containment and Cleanup: Cover drains. Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[9] Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[9]

Caption: Step-by-step response protocol for a this compound spill.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[6] Contact a licensed professional waste disposal service.

Experimental Protocols

While specific experimental protocols for determining the safety parameters of this compound are not detailed in the readily available safety literature, standard methodologies are employed for assessing the properties of chemical substances. For instance, the flash point is typically determined using standardized apparatus such as a Pensky-Martens or Cleveland open-cup tester. Hydrolytic sensitivity can be evaluated through controlled experiments monitoring the decomposition of the compound in the presence of water, often quantified by techniques like NMR spectroscopy or gas chromatography. For detailed, substance-specific experimental safety testing protocols, consulting specialized chemical safety literature or conducting a thorough risk assessment is recommended.

Conclusion

This compound is a valuable reagent in chemical synthesis, and its safe handling and storage are of utmost importance. By understanding its properties, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the established protocols for handling, storage, and emergency response, researchers can minimize the risks associated with this compound. This guide serves as a comprehensive resource for the safe management of this compound in a laboratory setting.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C12H27BO3 | CID 289737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tri-tert-butyl BorateCAS #: 7397-43-5 [eforu-chemical.com]

- 4. This compound | 7397-43-5 [chemicalbook.com]

- 5. This compound 98 7397-43-5 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.ca [fishersci.ca]

A Technical Guide to the Synthesis of Tri-tert-butyl Borate from Tert-Butanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tri-tert-butyl borate (B1201080) from tert-butanol (B103910). The document details a proven synthetic protocol, presents key quantitative data, and includes visualizations of the reaction pathway and experimental workflow to support researchers in the successful preparation of this versatile organoborate.

Introduction

Tri-tert-butyl borate is a valuable organoborate ester utilized as a reagent and intermediate in organic synthesis. Its applications include the preparation of other borate esters and as a substrate in rhodium-catalyzed carbonylation reactions.[1] This guide focuses on the practical synthesis of this compound from readily available starting materials, providing a robust experimental protocol for its preparation in a laboratory setting.

Synthetic Pathway

The synthesis of this compound from tert-butanol is most effectively achieved through the esterification of boric acid with an excess of tert-butanol. The reaction proceeds via the removal of water, which drives the equilibrium towards the formation of the desired this compound. An entraining agent, such as benzene (B151609) or carbon tetrachloride, is crucial for the azeotropic removal of water.[2]

The direct reaction of boron trichloride (B1173362) with tert-butanol is not a viable route for the synthesis of this compound. This reaction predominantly leads to the formation of tert-butyl chloride and boric acid due to the high reactivity of the tertiary carbocation intermediate.[3][4]

Below is a diagram illustrating the successful reaction pathway.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Yield | 64% | [2] |

| Boiling Point | 101 °C at 74 mmHg | [1] |

| 50 °C at 9 mm | [2] | |

| 175 °C at 760 mmHg | [2] | |

| Melting Point | 18-19 °C | [1] |

| Density | 0.8153 g/cm³ at 20 °C | [2] |

| 0.811 g/mL at 25 °C | ||

| Refractive Index (n20/D) | 1.3879 | [2] |

| 1.389 | ||

| Molecular Weight | 230.15 g/mol | [1] |

| Elemental Analysis (Calculated) | C: 62.60%, H: 11.82%, B: 4.70% | [2] |

| Elemental Analysis (Found) | C: 62.65%, H: 11.80%, B: 4.71% | [2] |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound based on the reaction of boric acid and tert-butanol.[2]

4.1. Materials and Equipment

-

Boric Acid (123.6 g)

-

tert-Butanol (666 g)

-

Benzene (1000 mL) or Carbon Tetrachloride

-

Reaction flask

-

Fractionating column

-

Distillation apparatus

-

Heating mantle

-

Condenser

-

Receiving flask

4.2. Procedure

-

Reaction Setup: In a suitable reaction flask, charge boric acid and tert-butanol. Add benzene as the entrainer for azeotropic water removal.

-

Azeotropic Distillation: Heat the reaction mixture to its boiling point. The vapor mixture, consisting of tert-butanol, water, and benzene, will pass into the fractionation zone.

-

Water Removal: The ternary azeotrope of tert-butanol, water, and benzene is removed from the fractionation zone. Continue the distillation until water is no longer collected.

-

Isolation of Product: After the removal of water is complete, the residual mixture in the reaction flask contains the crude this compound.

-

Purification: Purify the crude product by distillation under reduced pressure. Collect the fraction boiling at 60-64 °C at approximately 5 mm pressure.

-

Characterization: The purified product should be a water-white liquid. It can be further characterized by its boiling point, density, refractive index, and elemental analysis.

4.3. Product Confirmation

Hydrolysis of a portion of the product with an equivalent amount of water at room temperature will yield boric acid and tert-butanol, confirming the identity of the this compound. The recovered tert-butanol can be further identified by preparing its 3,5-dinitrobenzoate (B1224709) derivative and comparing its melting point with the literature value.[2]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for this compound synthesis.

Safety Considerations

-

tert-Butanol: Flammable liquid and irritant. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE).

-

Benzene/Carbon Tetrachloride: These are hazardous solvents. Benzene is a known carcinogen. All handling of these entrainers should be performed in a fume hood with appropriate PPE.

-

Boron Trichloride (if considered for other syntheses): Highly reactive and corrosive gas. Reacts violently with water to produce hydrochloric acid.[4] Extreme caution is required when handling.

Conclusion

The synthesis of this compound from tert-butanol via azeotropic distillation with boric acid is a reliable and well-documented method. This guide provides the necessary technical details, quantitative data, and procedural workflows to enable researchers to successfully synthesize this important organoboron compound. Careful adherence to the experimental protocol and safety precautions is essential for a successful and safe outcome.

References

- 1. Manufacturers of this compound, 98% by GC, CAS 7397-43-5, T 1712, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 2. US2642453A - Preparation of borates of tertiary alcohols - Google Patents [patents.google.com]

- 3. 567. Interaction of alcohols and boron trichloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Boron trichloride - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Tri-tert-butyl Borate in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While boronic acids are the most common organoboron partner, their isolation and stability can sometimes be challenging. An effective alternative is the in situ or sequential generation of boronate esters from stable precursors. Tri-tert-butyl borate (B1201080) serves as a valuable reagent in this context, acting as a precursor for di-tert-butyl boronate esters, which can then participate in palladium-catalyzed cross-coupling reactions.

These application notes provide a comprehensive overview of the use of tri-tert-butyl borate as a precursor for the Suzuki-Miyaura reaction, including detailed protocols for the synthesis of boronate esters and their subsequent cross-coupling, as well as quantitative data to guide reaction optimization.

Principle of Application

This compound is not directly used as a coupling partner in the Suzuki-Miyaura reaction. Instead, it is employed in a preceding step to convert an organometallic species (typically an organolithium or Grignard reagent) into a more stable and manageable di-tert-butyl boronate ester. This approach is particularly useful for preparing boronate esters of substrates that are unstable as the corresponding boronic acids. The resulting di-tert-butyl boronate ester can then be isolated or, more conveniently, used directly in a one-pot procedure for the Suzuki-Miyaura cross-coupling.

The overall process can be depicted as a two-step sequence:

-

Borylation: An aryl or vinyl halide is converted to an organometallic reagent, which then reacts with this compound to form the di-tert-butyl boronate ester.

-

Cross-Coupling: The generated boronate ester is coupled with an aryl or vinyl halide/triflate in the presence of a palladium catalyst and a base.

This methodology allows for a streamlined workflow, often referred to as a one-pot borylation/Suzuki coupling, which can improve overall efficiency and yield by minimizing the handling of sensitive intermediates.[1][2]

Experimental Protocols